molecular formula C18H22Cl3O6P B082260 Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate CAS No. 14745-61-0

Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate

Cat. No. B082260
CAS RN: 14745-61-0
M. Wt: 471.7 g/mol
InChI Key: MPSBJALJTVPVHN-UHFFFAOYSA-N
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Description

Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.

Biochemical And Physiological Effects

Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate in lab experiments is its fluorescence properties, which allow for easy detection and analysis. However, one limitation is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate. One direction is the development of new biosensors and detection methods using the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
In conclusion, Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-7-hydroxy-4-methylcoumarin with butyl chloroformate to form 3-chloro-7-(butyloxycarbonyloxy)-4-methylcoumarin. This intermediate is then reacted with bis(4-chlorobutyl)phosphate to produce the final product.

Scientific Research Applications

Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been used in various scientific research applications. One such application is in the field of fluorescence sensing. The compound has been shown to exhibit fluorescence properties, making it useful in the detection of various analytes. It has also been used in the development of biosensors for the detection of enzymes and other biomolecules.

properties

CAS RN

14745-61-0

Product Name

Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate

Molecular Formula

C18H22Cl3O6P

Molecular Weight

471.7 g/mol

IUPAC Name

bis(4-chlorobutyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate

InChI

InChI=1S/C18H22Cl3O6P/c1-13-15-7-6-14(12-16(15)26-18(22)17(13)21)27-28(23,24-10-4-2-8-19)25-11-5-3-9-20/h6-7,12H,2-5,8-11H2,1H3

InChI Key

MPSBJALJTVPVHN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl

Other CAS RN

14745-61-0

synonyms

7-[bis(4-chlorobutoxy)phosphoryloxy]-3-chloro-4-methyl-chromen-2-one

Origin of Product

United States

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